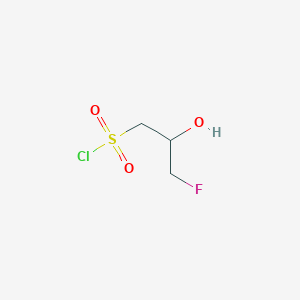

3-Fluoro-2-hydroxypropane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Derivative Compounds : 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride is used in synthesizing various derivative compounds. For instance, derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride demonstrate varied molecular conformations due to the steric effects of the sulfonyl group and neighboring atoms (Ohba et al., 2012).

Prosthetic Agent for Radiolabelling : It serves as a prosthetic agent for fluorine-18 labelling, showing promise in the synthesis of radiolabelled sulfonamides which are essential in positron emission tomography (PET) imaging (Löser et al., 2013).

Fluorosulfonylation Reagent : It acts as a fluorosulfonylation reagent in the synthesis of specialized compounds like 5-sulfonylfluoro isoxazoles, highlighting its versatility in organic synthesis (Leng & Qin, 2018).

Synthesis of sp3-Enriched Compounds : This chemical is crucial in the synthesis of sp3-enriched β-fluoro sulfonyl chlorides, which are important building blocks in drug discovery (Grygorenko et al., 2020).

Understanding Reaction Mechanisms : It aids in studying the mechanisms of hydrolyses of various acid derivatives, enhancing our understanding of chemical reaction pathways (Bentley, 2015).

Solid-Phase Synthesis Applications : This compound is used in solid-phase synthesis processes, exemplifying its utility in creating complex chemical structures like 1,3-oxazolidin-2ones (Holte et al., 1998).

Synthesis of Fluorinated Polymers : It plays a role in synthesizing fluoro-polyetherimides, which have applications in areas requiring high thermal and electrical stability (Vora et al., 2000).

Development of Antibacterial Agents : Derivatives of this compound are explored for their antibacterial activity against resistant bacterial strains, underscoring its potential in medicinal chemistry (Oliveira et al., 2016).

Synthesizing Heteroaryl Sulfonamides and Sulfonyl Fluorides : It is utilized in the synthesis of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols, demonstrating its applicability in diverse chemical syntheses (Wright & Hallstrom, 2006).

Propriétés

IUPAC Name |

3-fluoro-2-hydroxypropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClFO3S/c4-9(7,8)2-3(6)1-5/h3,6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOYVIPXHPLDIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)Cl)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-hydroxypropane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2999952.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B2999960.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)

![Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2999966.png)

![2-{[(Cyanomethyl)(phenyl)carbamoyl]methoxy}benzamide](/img/structure/B2999970.png)

![1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2999971.png)

![N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2999972.png)

![2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B2999973.png)